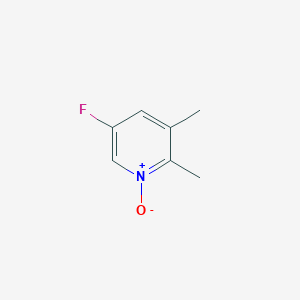
5-Fluoro-2,3-dimethyl-1-oxidopyridin-1-ium
概要
説明
5-Fluoro-2,3-dimethylpyridine 1-oxide is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical properties, which include reduced basicity and reactivity compared to their chlorinated and brominated counterparts . The presence of a fluorine atom in the aromatic ring significantly influences the compound’s physical, chemical, and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2,3-dimethylpyridine with a fluorinating agent such as Selectfluor® . The reaction conditions often include the use of a solvent like acetonitrile and a catalyst to facilitate the fluorination process.
Industrial Production Methods
Industrial production of 5-Fluoro-2,3-dimethylpyridine 1-oxide may involve large-scale fluorination reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
5-Fluoro-2,3-dimethylpyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the nitrogen atom in the pyridine ring.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) in aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 5-fluoro-2,3-dimethylpyridine N-oxide derivatives with additional oxygen-containing functional groups.
科学的研究の応用
5-Fluoro-2,3-dimethylpyridine 1-oxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of agrochemicals and materials with specialized properties.
作用機序
The mechanism of action of 5-Fluoro-2,3-dimethylpyridine 1-oxide involves its interaction with molecular targets through its fluorine atom. The electron-withdrawing nature of the fluorine atom affects the compound’s reactivity and binding affinity to various biological targets. This can influence pathways involved in cellular processes, such as enzyme inhibition or receptor modulation .
類似化合物との比較
Similar Compounds
- 2-Fluoro-3-methylpyridine
- 3-Fluoro-2-methylpyridine
- 4-Fluoro-2,3-dimethylpyridine
Uniqueness
5-Fluoro-2,3-dimethylpyridine 1-oxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl groups and the fluorine atom in the pyridine ring enhances its stability and reactivity compared to other fluorinated pyridines .
特性
CAS番号 |
113210-00-7 |
|---|---|
分子式 |
C7H8FNO |
分子量 |
141.14 g/mol |
IUPAC名 |
5-fluoro-2,3-dimethyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C7H8FNO/c1-5-3-7(8)4-9(10)6(5)2/h3-4H,1-2H3 |
InChIキー |
GGMFFQOCDRQTKB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C[N+](=C1C)[O-])F |
正規SMILES |
CC1=CC(=C[N+](=C1C)[O-])F |
同義語 |
Pyridine, 5-fluoro-2,3-dimethyl-, 1-oxide (9CI) |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














